Benzenamine, 3-(trifluoromethyl)-N-(triphenylphosphoranylidene)-
Description
This compound belongs to the class of phosphorane imines, characterized by a central phosphorus atom bonded to three phenyl groups and an iminobenzenamine moiety. The 3-(trifluoromethyl) substituent on the benzene ring introduces strong electron-withdrawing effects, influencing the compound's electronic properties and reactivity.
Properties
IUPAC Name |
triphenyl-[3-(trifluoromethyl)phenyl]imino-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3NP/c26-25(27,28)20-11-10-12-21(19-20)29-30(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGIIVDTVYFQMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=CC=CC(=C2)C(F)(F)F)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392259 | |
| Record name | Benzenamine, 3-(trifluoromethyl)-N-(triphenylphosphoranylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53120-48-2 | |
| Record name | Benzenamine, 3-(trifluoromethyl)-N-(triphenylphosphoranylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 3-(trifluoromethyl)-N-(triphenylphosphoranylidene)- typically involves the reaction of triphenylphosphine with an azide compound. For example, triphenylphosphine can react with phenyl azide to form triphenylphosphine phenylimide . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or other oxidizing agents can be used for oxidation reactions.
Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.
Major Products:
Phosphine Oxide: Formed during oxidation reactions.
Substituted Phosphine Imides: Formed during substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis: It is used in the synthesis of complex organic molecules and materials.
Biology and Medicine:
Drug Development: This compound can be used in the development of new pharmaceuticals due to its unique chemical properties.
Industry:
Mechanism of Action
The mechanism of action of Benzenamine, 3-(trifluoromethyl)-N-(triphenylphosphoranylidene)- involves its ability to form stable complexes with transition metals. These complexes can facilitate various chemical reactions by stabilizing reaction intermediates and lowering activation energies . The molecular targets include various transition metals, and the pathways involved are typically related to catalytic cycles in organic synthesis.
Comparison with Similar Compounds
Structural and Molecular Data
Key structural variations among analogues arise from substituents on the benzene ring. The table below summarizes molecular parameters:
*Calculated based on the base compound’s molecular weight (353.40) + CF3 (69.00) − H (1.01).
Electronic and Reactivity Comparisons
- This contrasts with the stronger EWG effect of the 4-nitro substituent (e.g., in C24H19N2O2P), which may further polarize the N=P bond, enhancing electrophilicity . In , analogous EWGs (e.g., trifluoroacetyl groups) facilitated heterocycle synthesis via intramolecular cyclization, suggesting that 3-CF3 derivatives could exhibit similar reactivity but with distinct regioselectivity .
- For example, EDGs enhance participation in Staudinger reactions or ketone condensations, as seen in with 4-methyl derivatives .
Research Findings and Limitations
- Evidence Gaps: Direct data for the 3-CF3 derivative are absent in the provided evidence; comparisons rely on extrapolation from structurally similar compounds.
- Contradictions: Substituent effects are context-dependent. For instance, while EWGs generally deactivate rings, they may activate specific reaction pathways (e.g., cyclizations in ) .
Biological Activity
Benzenamine, 3-(trifluoromethyl)-N-(triphenylphosphoranylidene)-, also known by its IUPAC name, is a phosphoranylidene compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and its applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula: C24H20F3N
- Molecular Weight: 353.3961 g/mol
- CAS Registry Number: 2325-27-1
The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of medicinal chemistry and biochemistry. The following subsections summarize key findings regarding its biological effects.
Antiviral Activity
Recent studies have shown that derivatives of benzenamine exhibit moderate antiviral activity. For instance, a related compound demonstrated a percentage inhibition of 33–45% against certain viral strains with cytotoxicity (CC50) values exceeding 200 µM . This suggests a potential for further development as an antiviral agent.
Antimicrobial Properties
The compound's derivatives have been investigated for their antimicrobial properties. Initial findings indicate that these derivatives can inhibit bacterial growth, although specific data on benzenamine itself is limited. Ongoing research aims to elucidate the structure-activity relationship (SAR) to optimize efficacy against microbial pathogens.
The mechanism by which benzenamine exerts its biological effects primarily involves interactions with specific enzymes and receptors. The trifluoromethyl group allows for enhanced binding to hydrophobic sites on proteins, potentially leading to inhibition or activation of enzymatic pathways .
Data Table: Summary of Biological Activities
| Activity Type | Percentage Inhibition | CC50 (µM) | References |
|---|---|---|---|
| Antiviral | 33–45% | >200 | |
| Antimicrobial | Variable | Not specified | |
| Cytotoxicity | Variable | >100 |
Case Studies
- Antiviral Studies : In a study examining compounds similar to benzenamine, researchers found that certain derivatives could disrupt the interaction between HIV integrase and LEDGF/p75, a critical factor in HIV replication. The most effective compounds showed over 80% inhibition .
- Antimicrobial Research : A study focused on the synthesis of various phosphoranylidene derivatives indicated significant antimicrobial activity against Gram-positive bacteria. These findings support the potential use of such compounds in developing new antibiotics.
Q & A
Q. What are the standard synthetic routes for preparing Benzenamine, 3-(trifluoromethyl)-N-(triphenylphosphoranylidene)-, and how are intermediates characterized?
The compound is synthesized via condensation of 3-(trifluoromethyl)aniline with triphenylphosphine-derived reagents. A typical protocol involves reacting 3-(trifluoromethyl)aniline (m-aminobenzotrifluoride) with triphenylphosphine imine precursors under anhydrous conditions in solvents like dichloromethane or THF. Key intermediates are characterized using /-NMR to confirm imine bond formation and -NMR to verify phosphoranylidene coordination. Mass spectrometry (MS) is critical for molecular weight validation, as demonstrated in analogous Schiff base syntheses .
Q. How is the purity and structural integrity of this compound validated in academic research?
Purity is assessed via HPLC (using C18 columns with acetonitrile/water gradients) and melting point determination (mp 157–161°C for related nitro-substituted analogs). Structural confirmation relies on FT-IR (C=N stretch at ~1600 cm), -NMR (aromatic proton splitting patterns), and X-ray crystallography for solid-state geometry. Orthorhombic crystal systems are common in similar phosphoranylidene derivatives .
Q. What are the key spectral databases or reference materials for this compound?
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in coordination chemistry?
The -CF group increases electrophilicity at the imine nitrogen, enhancing its ability to stabilize metal complexes (e.g., with Pd or Cu). This is critical in catalytic applications, such as cross-coupling reactions. Computational studies (DFT) reveal reduced electron density at the N-atom, favoring oxidative addition steps in catalysis. Comparative studies with non-fluorinated analogs show slower reaction kinetics due to weaker metal-ligand interactions .
Q. What experimental challenges arise in optimizing reaction yields for derivatives of this compound?
Yield variability (e.g., 65–93% in similar syntheses) stems from moisture sensitivity of the phosphoranylidene moiety and competing side reactions (e.g., hydrolysis of the imine bond). Optimization strategies include rigorous drying of solvents, inert atmosphere protocols, and stoichiometric control of the phosphine reagent. By-products like triphenylphosphine oxide are identified via -NMR and removed via column chromatography .
Q. How does the compound’s molecular packing affect its crystallographic properties?
X-ray diffraction of orthorhombic crystals (space group ) reveals layered stacking driven by π-π interactions between phenyl rings and hydrogen bonding between imine N and adjacent CF groups. This packing stabilizes the solid-state structure but may reduce solubility in non-polar solvents, necessitating polar aprotic solvents (e.g., DMF) for recrystallization .
Q. What computational methods are used to predict the compound’s behavior in catalytic systems?
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals (HOMO/LUMO). For example, the LUMO of the imine moiety is localized on the N-atom, aligning with its role as an electron acceptor in metal coordination. Molecular dynamics simulations further predict solvation effects in ionic liquids, relevant to its use in green chemistry .
Q. How do researchers reconcile contradictory data on the compound’s thermal stability?
Discrepancies in thermal degradation temperatures (e.g., 180–220°C) arise from impurities or polymorphic forms. Thermogravimetric analysis (TGA) under nitrogen identifies decomposition onset, while differential scanning calorimetry (DSC) detects phase transitions. Stability is enhanced by storing the compound in amber vials at -20°C, as the CF group is prone to photolytic cleavage under UV exposure .
Methodological Notes
- Synthesis Optimization : Use Schlenk lines for air-sensitive steps and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
- Data Validation : Cross-check spectral data with EPA/NIH and NIST databases to resolve ambiguities .
- Safety : The compound may release toxic HF upon decomposition; handle with PPE and neutralization protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
